3-Aminopicolinic acid hydrochloride

Vue d'ensemble

Description

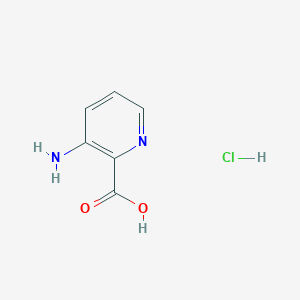

3-Aminopicolinic acid hydrochloride is a chemical compound with the molecular formula C6H6N2O2.ClH. It is a derivative of picolinic acid, which is a pyridine carboxylic acid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopicolinic acid hydrochloride typically involves the reaction of picolinic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods are designed to optimize yield and purity while minimizing production costs .

Analyse Des Réactions Chimiques

Types of Reactions

3-Aminopicolinic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield picolinic acid derivatives, while reduction may produce aminopicolinic acid derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis:

3-Aminopicolinic acid hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceuticals. It is particularly noted for its role in developing compounds targeting neurological disorders and metabolic diseases. For instance, it is involved in the preparation of piperidinyl-methyl-purinamines, which act as NSD2 inhibitors and have potential anti-cancer properties .

Case Study: NSD2 Inhibitors

- Objective: Investigate the efficacy of piperidinyl-methyl-purinamines derived from 3-aminopicolinic acid.

- Findings: These compounds demonstrated significant inhibition of NSD2 activity in vitro, showcasing potential for therapeutic applications in cancer treatment.

Catalysis

Enhancing Chemical Reactions:

The compound is utilized in catalytic processes that enhance the efficiency of chemical reactions, particularly in the production of fine chemicals and agrochemicals. Its ability to form stable complexes makes it valuable for various catalytic applications .

Table 1: Catalytic Applications

| Application Area | Description |

|---|---|

| Fine Chemicals | Used as a catalyst to improve reaction yields. |

| Agrochemicals | Facilitates the synthesis of herbicides and pesticides. |

Material Science

Improving Material Properties:

In material science, this compound is incorporated into polymers and materials to enhance their properties such as thermal stability and mechanical strength. This application is crucial for developing advanced materials used in various industries .

Case Study: Polymer Enhancement

- Objective: Assess the impact of incorporating 3-aminopicolinic acid into polymer matrices.

- Findings: Enhanced thermal stability and mechanical strength were observed, making these materials suitable for high-performance applications.

Biochemistry

Research on Enzyme Inhibition:

Researchers utilize this compound in studies related to enzyme inhibition and protein interactions. It aids in understanding biological pathways and disease mechanisms, contributing to advancements in biochemistry .

Table 2: Biochemical Studies

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Identified potential inhibitors for key metabolic enzymes. |

| Protein Interactions | Elucidated interaction mechanisms between proteins involved in disease pathways. |

Agricultural Applications

Plant Growth Regulation:

this compound is explored for its potential as a plant growth regulator. It promotes healthier crop yields and improves resistance to environmental stressors .

Case Study: Crop Yield Improvement

- Objective: Evaluate the effects of 3-aminopicolinic acid on crop growth.

- Findings: Application resulted in a significant increase in crop yield under stress conditions, indicating its potential as a growth enhancer.

Mécanisme D'action

The mechanism of action of 3-Aminopicolinic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.

Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.

Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.

Uniqueness

3-Aminopicolinic acid hydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications that other similar compounds may not be suitable for .

Activité Biologique

3-Aminopicolinic acid hydrochloride (3-APAH) is a derivative of picolinic acid, characterized by its unique chemical structure and potential biological activities. This article explores the biological activity of 3-APAH, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₈ClN₂O₂

- Molecular Weight : 174.59 g/mol

- IUPAC Name : this compound

3-APAH is synthesized through the reaction of picolinic acid with ammonia or an amine under controlled conditions, often involving catalysts to optimize yield and purity.

3-APAH exhibits its biological effects primarily through interactions with specific molecular targets. It has been shown to bind to various enzymes and receptors, altering their activity and leading to diverse biological responses. Notably, it may influence pathways involved in:

- Zinc Transport : Similar to its parent compound picolinic acid, 3-APAH plays a role in zinc transport and homeostasis, which is crucial for numerous biological processes .

- Immunomodulation : It has potential immunomodulatory effects, enhancing immune responses against viral infections .

Biological Activities

The biological activities of 3-APAH can be categorized into several key areas:

Antiviral Activity

Research indicates that 3-APAH has antiviral properties. It may work synergistically with cytokines like interferon-gamma to enhance immune responses against viral pathogens .

Neuroprotective Effects

Studies have suggested that derivatives of aminopicolinic acids can exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The exact pathways are still under investigation but may involve modulation of neuroinflammatory processes .

Enzyme Inhibition

3-APAH has been studied for its ability to inhibit certain phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways. For instance, it has shown promise as a selective inhibitor of PDE10A, which is implicated in the treatment of schizophrenia .

Table 1: Summary of Biological Activities

Case Study: Antiviral Mechanism

In a study examining the antiviral properties of 3-APAH, researchers found that it significantly inhibited viral replication in vitro. The mechanism involved the alteration of zinc finger proteins (ZFPs), which play a crucial role in viral packaging and replication. By disrupting the binding of zinc to these proteins, 3-APAH effectively reduced viral load in treated cells .

Case Study: Neuroprotection

Another research effort focused on the neuroprotective effects of aminopicolinic acids. The study demonstrated that compounds similar to 3-APAH could reduce neuroinflammation and oxidative stress in neuronal cultures exposed to toxic agents. This suggests a potential therapeutic avenue for conditions like Alzheimer's disease .

Propriétés

IUPAC Name |

3-aminopyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,7H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQQISNLIGXEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.